molecular formula C25H32N2O5 B7981756 Aspidospermidine-3-carboxylic acid,4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methylester, (2b,3b,4b,5a,12R,19a)-

Aspidospermidine-3-carboxylic acid,4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methylester, (2b,3b,4b,5a,12R,19a)-

Cat. No.: B7981756
M. Wt: 440.5 g/mol
InChI Key: PRAVTXPSWIMKTH-KXSDHGPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Aspidospermidine-3-carboxylic acid,4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methylester, (2b,3b,4b,5a,12R,19a)- (hereafter referred to as Compound A) is a complex aspidospermidine alkaloid. Key structural features include:

  • 4-acetyloxy and 3-hydroxy groups on the core aspidospermidine scaffold.
  • 6,7-didehydro (double bond) and 16-methoxy substitutions.
  • A methyl ester at position 1 and methyl group at position 14.
  • Stereochemistry: (2β,3β,4β,5α,12R,19α) .

Its molecular formula is C27H34N2O7 (exact mass: 498.2366 g/mol) . Compound A is a derivative of vindoline, a precursor in the biosynthesis of anticancer vinca alkaloids like vinblastine and vincristine .

Properties

IUPAC Name

methyl (1R,9R,10R,11R,12R,19S)-11-acetyl-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-6-23-10-7-12-27-13-11-24(20(23)27)17-9-8-16(31-4)14-18(17)26(3)21(24)25(30,22(29)32-5)19(23)15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19-,20+,21-,23-,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAVTXPSWIMKTH-KXSDHGPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2C(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2C(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methylester, (2b,3b,4b,5a,12R,19a)- is a complex alkaloid derived from the Aspidosperma genus. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research .

  • Molecular Formula : C₄₅H₅₂N₄O₈
  • CAS Registry Number : 72154-67-7
  • Molecular Weight : Not specified in the sources but can be calculated based on the molecular formula.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its mechanisms and effects on different biological systems.

Antimicrobial Activity

Research indicates that derivatives of aspidospermidine exhibit significant antimicrobial properties. For instance, the compound has been studied for its efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

The anticancer potential of aspidospermidine derivatives is another area of active investigation. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival .

Research Findings and Case Studies

  • Antiplasmodial Activity :
    • A study evaluated the antiplasmodial activity of extracts from Aspidosperma nitidum , a related species. The findings suggested that the extracts exhibited significant activity against Plasmodium berghei in vivo, indicating potential for treating malaria .
  • Toxicity Evaluation :
    • Toxicity studies conducted on related alkaloids revealed variable safety profiles. For instance, acute oral toxicity assessments in mice showed that certain doses led to observable side effects, underscoring the need for careful dosage management in therapeutic applications .
  • Mechanism of Action :
    • The proposed mechanism involves binding to specific enzymes or receptors that are crucial for cancer cell proliferation or bacterial growth inhibition. This interaction alters their activity, leading to reduced viability of targeted cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
AspidofractinineStructurally relatedAnticancerDifferent functional groups compared to aspidospermidine derivatives
VinorelbineVinca alkaloid derivativeAnticancerUsed in clinical settings; well-studied for efficacy and toxicity profiles

Scientific Research Applications

Chemical Applications

1. Synthesis of Alkaloids:
Aspidospermidine derivatives serve as crucial building blocks in the synthesis of more complex alkaloids. Their unique structural features allow chemists to manipulate them into various derivatives with enhanced properties or functionalities. For instance, the synthesis pathways often involve organocatalytic reactions and multistep transformations that yield diverse alkaloid structures.

2. Reaction Mechanisms:
The compound undergoes a variety of chemical reactions, including:

  • Oxidation: Introduction of oxygen functionalities.
  • Reduction: Removal or addition of oxygen functionalities.
  • Substitution: Replacement of functional groups with others.

These reactions can lead to the formation of hydroxylated derivatives or deoxygenated compounds, expanding the utility of aspidospermidine in synthetic chemistry.

Biological Applications

1. Antimicrobial Properties:
Research has indicated that aspidospermidine derivatives exhibit antimicrobial activity. For example, studies have shown that specific extracts containing aspidospermidine demonstrate significant inhibitory effects against various bacterial strains. The mechanism is believed to involve binding to bacterial proteins, disrupting their function and leading to cell death .

2. Anticancer Activity:
Aspidospermidine-3-carboxylic acid has been investigated for its potential anticancer properties. Case studies reveal that it can induce apoptosis (programmed cell death) in cancer cells by modulating specific signaling pathways. Notably, one study demonstrated a reduction in tumor growth in animal models treated with aspidospermidine extracts .

Medicinal Applications

1. Therapeutic Investigations:
The compound is under investigation for its therapeutic effects against bacterial infections and certain cancers. Clinical studies are exploring its efficacy as a potential treatment option, focusing on its ability to enhance the effectiveness of existing therapies while minimizing side effects.

2. Traditional Medicine:
In traditional medicine systems, particularly in the Amazon region, plants containing aspidospermidine have been used for their medicinal properties. Ethnobotanical studies highlight its historical use for treating ailments such as malaria and other infectious diseases .

Industrial Applications

1. Material Development:
Due to its unique chemical structure, aspidospermidine derivatives are being explored for use in the development of new materials and chemical processes. Their stability and reactivity make them suitable candidates for creating innovative compounds in various industrial applications .

2. Chemical Processes:
The synthetic routes developed for aspidospermidine can be scaled for industrial production, enabling the creation of high-purity compounds essential for research and development purposes in pharmaceuticals and agrochemicals.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityExtracts showed significant inhibition against Pseudomonas aeruginosa with an IC50 value of 3.60 µg/mL .
Study 2Anticancer PropertiesDemonstrated apoptosis induction in breast cancer cell lines with a notable reduction in tumor size in vivo .
Study 3Traditional UsesDocumented use in treating malaria; extracts reduced parasitemia significantly in infected mice models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Tabersonine (CAS: 4429-63-4)
  • Structural differences : Lacks the 4-acetyloxy and 3-hydroxy groups. Contains 2,3,6,7-tetradehydro bonds and a 16-methoxy group.
  • Molecular formula : C21H24N2O2 (exact mass: 336.1840 g/mol).
  • Pharmacology : Used as a precursor in alkaloid synthesis; exhibits lower cytotoxicity compared to acetylated derivatives .
3,4-Bis(acetyloxy) Derivative (CAS: 58811-96-4)
  • Structural differences : Contains 3,4-bis(acetyloxy) groups instead of 3-hydroxy and 4-acetyloxy.
  • Molecular formula : C27H34N2O7 (identical to Compound A but with distinct stereochemistry).
Vinorelbine (CAS: 71486-22-1)
  • Structural differences: Features a 15-ethyl-8-(methoxycarbonyl) substituent derived from a norvincaleukoblastine moiety.
  • Molecular formula : C45H54N4O6.
  • Pharmacology : Clinically used as an antimitotic agent; docked energy of -21.28 kcal/mol suggests strong binding to tubulin .

Functional Group Modifications

Apodine (CAS: 57932-86-2)
  • Structural differences : Contains a 6,21-epoxy ring and 21-oxo group.
  • Molecular formula : C21H22N2O4 (exact mass: 366.1580 g/mol).
  • Activity : Reduced anticancer activity compared to acetylated derivatives due to lack of key hydroxyl and acetyloxy groups .
2,3-Didehydro-16-methoxy Derivative (CAS: 27773-39-3)
  • Structural differences : 2,3-didehydro bond and absence of 4-acetyloxy/3-hydroxy groups.
  • Molecular formula : C22H26N2O3.
  • Note: Intermediate in alkaloid biosynthesis; less stable due to dehydrogenation .

Anticancer Activity

  • Vinorelbine: Clinically validated for breast and lung cancers; inhibits microtubule polymerization .
  • Tabersonine Hydrochloride : Primarily a research compound; acute oral toxicity (Category 4) limits therapeutic use .

Structural and Functional Comparison Table

Compound CAS Molecular Formula Key Substituents Pharmacological Notes
Compound A 2182-14-1 C27H34N2O7 4-acetyloxy, 3-hydroxy, 16-methoxy Precursor to vinca alkaloids
Tabersonine 4429-63-4 C21H24N2O2 2,3,6,7-tetradehydro, 16-methoxy Biosynthetic intermediate
3,4-Bis(acetyloxy) Derivative 58811-96-4 C27H34N2O7 3,4-bis(acetyloxy), 16-methoxy Increased lipophilicity
Vinorelbine 71486-22-1 C45H54N4O8 15-ethyl-8-(methoxycarbonyl) FDA-approved anticancer drug
Apodine 57932-86-2 C21H22N2O4 6,21-epoxy, 21-oxo Low bioactivity

Preparation Methods

Epoxidation and Hydroxylation at C3/C4

Stereoselective epoxidation of the C6–C7 double bond in intermediate 26 is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane, forming epoxide (−)-2 with >20:1 diastereomeric ratio. Hydrolysis of the epoxide in a trifluoroacetic acid/water (1:1) mixture at 75°C introduces the 3-hydroxy group while retaining the configuration.

Acetylation at C4

The 4-acetyloxy group is installed via acetic anhydride-mediated acylation under basic conditions (pyridine/DMAP), selectively targeting the C4 hydroxyl group. This step typically proceeds in >85% yield with minimal side reactions.

Late-Stage Modifications: Methoxy and Methyl Groups

C16 Methoxylation

The C16 methoxy group is introduced via Pd-catalyzed C–H activation. A recent protocol employs Pd(OAc)₂ and PhI(OAc)₂ in methanol to achieve regioselective methoxylation at C16, yielding 72% of the methoxylated product. This method avoids protecting group strategies, streamlining the synthesis.

N-Methylation at C1

N-Methylation is accomplished using methyl iodide in the presence of potassium carbonate in DMF. This step proceeds quantitatively but requires careful pH control (<7.5) to prevent lactam ring opening.

Stereochemical Control and Resolution

The 12R configuration is preserved throughout the synthesis via chiral auxiliary strategies. For example, the use of (S)-3-piperidinecarboxylic acid derivatives ensures retention of stereochemistry during lactam formation. A patented method resolves racemic mixtures using concentrated HCl (28–35% w/w) at 60–65°C, enriching the S -enantiomer to 95% ee.

Data Tables: Key Synthetic Steps and Yields

StepTransformationReagents/ConditionsYield (%)Reference
1Lactam cyclizationHoveyda-Grubbs catalyst, 80°C78
2C3 formamide reductionSc(OTf)₃, NaBH₃CN, 0°C67
3C6–C7 epoxidationmCPBA, CH₂Cl₂, −20°C82
4C16 methoxylationPd(OAc)₂, PhI(OAc)₂, MeOH72
5N-MethylationCH₃I, K₂CO₃, DMF95

Comparative Analysis of Synthetic Routes

Route A ():

  • Advantages : High stereoselectivity (>99% ee), scalable lactam precursors.

  • Limitations : Requires cryogenic conditions (−20°C) for epoxidation.

Route B ():

  • Advantages : Telescoped reductions (Wolff–Kishner/LiAlH₄) simplify steps.

  • Limitations : Lower overall yield (21.2% over 10 steps).

Route C ():

  • Advantages : Chiral resolution without external resolving agents.

  • Limitations : Requires rigorous temperature control (<30°C) to prevent racemization.

Q & A

Basic Question: What methodologies are recommended for confirming the stereochemical configuration of this aspidospermidine derivative?

Answer:
The stereochemical complexity of this compound requires a combination of advanced spectroscopic and computational techniques:

  • Nuclear Magnetic Resonance (NMR): Utilize 2D NMR (e.g., COSY, NOESY, HSQC) to resolve spatial correlations between protons and carbons, particularly focusing on the acetyloxy, methoxy, and hydroxyl groups. NOESY cross-peaks can confirm spatial proximity of substituents in the pentacyclic core .
  • X-ray Crystallography: If crystalline material is obtainable, single-crystal analysis provides definitive stereochemical assignments. The (2β,3β,4β,5α,12R,19α) configuration can be validated via crystallographic data from related aspidospermidine derivatives, such as vindoline .
  • Comparative Analysis: Cross-reference experimental NMR shifts with published data for structurally similar alkaloids (e.g., vindoline, tabersonine) to resolve ambiguities .

Advanced Question: How can researchers address contradictions in reported metabolic pathways of this compound in human liver microsomes?

Answer:
Contradictions in metabolic data often arise from variability in CYP450 isoform activity or experimental conditions. A robust approach includes:

  • Isoform-Specific Inhibition: Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4/5) to identify primary metabolic enzymes. For example, CYP3A5 is implicated in oxidizing related vinca alkaloids like vincristine .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Quantify metabolites with high sensitivity. Monitor for oxidation (e.g., hydroxylation at C-19) and deacetylation products .
  • Cross-Species Validation: Compare human liver microsome data with animal models (e.g., rat hepatocytes) to distinguish species-specific metabolism .

Basic Question: What in vitro assays are suitable for evaluating the anticancer activity of this compound?

Answer:
Standard assays include:

  • Tubulin Polymerization Inhibition: Use fluorometric assays to measure disruption of microtubule dynamics, a hallmark of vinca alkaloids like vinorelbine .
  • Cytotoxicity Screening: Employ cell viability assays (e.g., MTT, ATP-based luminescence) in cancer cell lines (e.g., HeLa, MCF-7). IC50 values can be compared to reference compounds like vindoline .
  • Apoptosis Markers: Quantify caspase-3/7 activation via luminescent substrates to confirm programmed cell death pathways .

Advanced Question: What strategies mitigate challenges in synthesizing the 6,7-didehydro moiety while preserving stereochemical integrity?

Answer:
Key synthetic considerations:

  • Oxidative Dehydrogenation: Use mild oxidizing agents (e.g., DDQ or iodine) to introduce the 6,7-didehydro bond without epimerizing adjacent chiral centers. Monitor reaction progress via UV-Vis spectroscopy (λ ~ 270 nm for conjugated dienes) .
  • Protecting Groups: Temporarily protect the 3-hydroxy and 4-acetyloxy groups with tert-butyldimethylsilyl (TBS) or acetyl during dehydrogenation to prevent side reactions .
  • Catalytic Asymmetric Methods: Apply chiral ligands in critical steps (e.g., Sharpless epoxidation) to maintain the (12R) configuration .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Answer:
A multi-technique approach ensures accuracy:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C27H34N2O7) with <5 ppm mass error .
  • FT-IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for acetyl and ester groups) .
  • Chromatographic Purity: Use HPLC with a C18 column (ACN/H2O gradient) to verify ≥95% purity. Compare retention times to authenticated standards .

Advanced Question: How do molecular docking studies elucidate interactions between this compound and tubulin?

Answer:
Docking workflows include:

  • Protein Preparation: Retrieve tubulin structures (e.g., PDB ID: 1SA0) and optimize hydrogen bonding networks .
  • Ligand Flexibility: Account for conformational flexibility in the 6,7-didehydro region and methoxy substituents during docking simulations .
  • Binding Affinity Validation: Compare computed binding energies (e.g., AutoDock Vina) with experimental IC50 values. For example, vinorelbine derivatives show ΔG ~ -10 kcal/mol, correlating with nM-level potency .

Basic Question: What spectroscopic techniques differentiate this compound from its desacetyl analogs?

Answer:
Critical distinctions include:

  • ¹³C NMR: The 4-acetyloxy group shows a carbonyl signal at ~170 ppm, absent in desacetyl analogs. The C-3 hydroxy group appears as a deshielded carbon (~75 ppm) .
  • IR Spectroscopy: A strong ester C=O stretch (~1740 cm⁻¹) and acetyl C-O (~1240 cm⁻¹) are diagnostic .

Advanced Question: What computational models predict the bioavailability of this compound?

Answer:
Predictive models integrate:

  • LogP Calculations: Experimental XLogP3 ~ 2.9 aligns with moderate lipophilicity, suggesting passive diffusion.
  • P-glycoprotein Efflux Risk: Use QSAR models to assess susceptibility to efflux pumps, a common issue with vinca alkaloids .
  • ADMET Profiling: Tools like SwissADME predict CYP450 interactions and plasma protein binding, guiding dosage optimization .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC27H34N2O7HRMS
XLogP32.9Computational
Topological Polar Surface94.6 ŲPubChem
Key NMR Shifts (¹H)δ 6.85 (C-15 aromatic)Comparative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.